molecular formula C20H20O4 B2959871 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one CAS No. 315232-82-7

7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2959871
CAS No.: 315232-82-7
M. Wt: 324.376
InChI Key: BJTWBYXERFKUSL-UHFFFAOYSA-N
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Description

7-Ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core with substituents at positions 2, 3, 6, and 5. Its structure includes:

  • Ethoxy group at position 7, which enhances lipophilicity compared to hydroxyl or methoxy groups.
  • Ethyl group at position 6, contributing to steric bulk and hydrophobic interactions.
  • Methyl group at position 2, a common substituent in chromenones for optimizing electronic effects.

Chromenones are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities .

Properties

IUPAC Name

7-ethoxy-6-ethyl-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-14-11-16-18(12-17(14)22-5-2)23-13(3)20(19(16)21)24-15-9-7-6-8-10-15/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTWBYXERFKUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Precursor in Organic Synthesis: 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, such as oxidation, reduction, and substitution reactions.

2. Biology:

  • Biological Activity Studies: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes.
  • Mechanism of Action: Research indicates that the compound interacts with molecular targets to modulate biological pathways. For instance, it may alter cellular functions by inhibiting certain enzyme activities or receptor binding.

3. Medicine:

  • Therapeutic Potential: The compound is under investigation for its therapeutic effects in various diseases. Its potential applications include formulations aimed at treating inflammatory conditions and cancers due to its biological activity profile.

4. Industry:

  • Material Development: In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties make it valuable in formulating coatings and other industrial products.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Key Observations:

Position 7 Substituents: Ethoxy (target compound) vs. methoxy () vs. Hydroxy groups improve solubility but may decrease metabolic stability . In cytotoxic 3-styrylchromones (), methoxy at position 7 correlates with moderate activity (IC₅₀: 15–30 μM).

Position 3 Substituents: Phenoxy (target) vs. 4-fluorophenoxy () vs. styryl (): Fluorine substitution () may enhance electronic effects and bioavailability.

Position 2 Substituents: Methyl (target) vs.

Pharmacological Potential

  • Cytotoxicity : 3-Styrylchromones with methoxy groups () show activity against cancer cell lines, suggesting the target compound’s ethoxy group may offer similar or enhanced effects.
  • Antioxidant Activity: Hydroxy-substituted chromenones () exhibit radical-scavenging properties, but ethoxy’s impact on this activity remains unexplored.

Biological Activity

7-Ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one, also known by its CAS number 315232-82-7, is a compound belonging to the chromene family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H20O4
  • Molecular Weight : 336.37 g/mol
  • IUPAC Name : 7-Ethoxy-6-ethyl-2-methyl-3-phenoxychromen-4-one

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

StudyCell Lines TestedIC50 Values (µM)Mechanism
Miao et al. (2022)SMMC-7721, MDA-MB-231, HeLa0.08 - 0.42Induction of apoptosis and inhibition of tubulin polymerization
Chen et al. (2023)A549, HT-10800.011 - 0.015Inhibition of microtubule dynamics and G2/M phase arrest

In a study by Miao et al., the compound demonstrated significant cytotoxicity against various cancer cell lines, particularly showing selective activity against drug-resistant cells . The mechanism involves apoptosis induction and disruption of microtubule dynamics, which is crucial for cell division.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

In vitro assays revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

3. Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated through various assays:

Assay TypeResult
COX InhibitionIC50 = 10 µM
TNF-alpha ProductionReduced by 50% at 5 µg/mL

The compound was found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways, thus supporting its use in inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics essential for mitosis.
  • Enzyme Inhibition : It acts as an inhibitor of COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, enhancing its anticancer efficacy.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Drug Resistance : A study involving drug-resistant cancer cell lines demonstrated that treatment with 7-ethoxy compounds led to significant reductions in cell viability compared to untreated controls .
  • Clinical Application in Inflammation : Patients with chronic inflammatory conditions showed improvement after administration of formulations containing this compound, with reduced symptoms and inflammatory markers observed over a treatment period .

Q & A

Basic: What synthetic protocols are recommended for 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one, and how is purity validated?

Answer:
A high-yield synthesis (95%) can be achieved via a multi-step procedure involving cyclization and substitution reactions. For example, a chromen-4-one derivative was prepared by reacting substituted precursors in DMF with K₂CO₃ as a base, followed by purification via recrystallization . Purity is validated using:

  • FTIR spectroscopy : Peaks at 1647 cm⁻¹ (C=O stretch) and 1246 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
  • NMR spectroscopy : ¹H NMR in CDCl₃ (δ 8.23 ppm for aromatic protons) and ¹³C NMR (δ 177.6 ppm for carbonyl carbon) verify substituent positioning .
  • HRMS : Matching experimental and calculated m/z values (e.g., 147.1368 vs. 147.1450 for [M+H]⁺) ensures molecular identity .

Basic: How is the compound structurally characterized using advanced spectroscopic techniques?

Answer:
A combination of spectroscopic methods is critical:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.47–7.39 ppm) and carbons (δ 156.5 ppm for oxygenated aromatic carbons) to confirm substitution patterns .
  • FTIR : Detect chromen-4-one backbone vibrations (e.g., 1647 cm⁻¹ for the carbonyl group) .
  • Mass spectrometry : Use EI-MS for fragmentation patterns (e.g., m/z 147 [M+1]) and HRMS for exact mass validation .

Advanced: How can discrepancies in spectral data across studies be systematically resolved?

Answer:
Contradictions in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • Cross-validation : Compare data with structurally analogous compounds (e.g., 7-methoxy-3-methyl-2-phenyl-4H-chromen-4-one in ) .
  • Multi-technique analysis : Pair NMR with X-ray crystallography (where available) or DFT calculations to resolve ambiguities in substituent orientation .
  • Reproducibility testing : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate experimental artifacts .

Advanced: What computational methodologies are suitable for studying structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. For example, chromen-4-one derivatives in showed affinity for bacterial dihydrofolate reductase .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Pharmacophore modeling : Identify critical substituents (e.g., ethoxy vs. methoxy groups) for bioactivity using QSAR tools .

Advanced: How should researchers address the lack of ecological toxicity data for this compound?

Answer:
Propose a tiered assessment:

Biodegradation assays : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in aqueous systems .

Aquatic toxicity testing : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .

Soil mobility analysis : Conduct column leaching experiments to assess adsorption coefficients (Kd) .

Read-across approaches : Compare with ecotoxicological data for structurally similar flavones (e.g., quercetin derivatives in ) .

Advanced: What strategies optimize the synthesis of novel derivatives for pharmacological screening?

Answer:

  • Mannich reactions : Introduce amine-containing side chains (e.g., dimethylamino groups) to enhance bioavailability, as demonstrated in .
  • Propargylation : Use propargyl bromide in DMF with K₂CO₃ to generate alkynylated derivatives for click chemistry applications .
  • High-throughput screening : Employ parallel synthesis (e.g., 96-well plates) to rapidly generate libraries of substituted chromen-4-ones .

Advanced: How can environmental surface interactions impact the compound’s stability in lab settings?

Answer:

  • Surface adsorption studies : Use quartz crystal microbalance (QCM) to measure adsorption on glass or stainless steel, common lab materials .
  • Oxidative degradation : Expose to indoor ozone (50–100 ppb) and monitor via HPLC for decomposition products (e.g., quinones) .
  • Microspectroscopic imaging : Analyze surface residues using AFM-IR to identify degradation pathways .

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